Dopamine D2 Receptor Affinity: Computational and Binding Comparison of 5-Methoxy vs. Unsubstituted 2-Aminotetralin
5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine demonstrates a clear shift in receptor binding profile compared to the unsubstituted parent molecule. While 2-aminotetralin (CAS 2954-50-9) is reported as a potent serotonin 5-HT1 agonist with Ki ≤ 25 nM across 5-HT1A, 5-HT1B, and 5-HT1D subtypes , the 5-methoxy derivative shows quantifiable affinity for the dopamine D2 receptor (Ki = 334 nM) [1]. This indicates a functional selectivity switch from the serotonergic to the dopaminergic system, which is a critical differentiator for researchers focused on dopamine-mediated neurological pathways.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 334 nM at dopamine D2 receptor |
| Comparator Or Baseline | 2-Aminotetralin (unsubstituted): Ki ≤ 25 nM at serotonin 5-HT1A, 5-HT1B, 5-HT1D receptors |
| Quantified Difference | Target compound lacks reported high-affinity 5-HT1 binding; primary activity is dopaminergic (D2 Ki = 334 nM) rather than serotonergic. |
| Conditions | Radioligand binding assays using human dopamine D2 receptor |
Why This Matters
Researchers targeting dopaminergic pathways can avoid confounding serotonergic activity by selecting the 5-methoxy derivative over the unsubstituted aminotetralin, ensuring target-appropriate pharmacology.
- [1] Molecular Bioactivity Database. Bioactivity Information for 5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine (CID 11469395) at the D(2) dopamine receptor. Ki = 334 nM. View Source
